molecular formula C22H26N4O B4285839 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

Cat. No. B4285839
M. Wt: 362.5 g/mol
InChI Key: LEHYXAGNWUVCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea, also known as DM-3189, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole-based urea compounds and has shown promising results in various scientific research studies.

Mechanism of Action

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Moreover, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), in vitro and in vivo. Moreover, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been found to reduce the levels of amyloid beta (Aβ) and tau proteins, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has several advantages for lab experiments. It has high purity, stability, and solubility in various solvents. Moreover, it has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea also has some limitations for lab experiments. It is expensive and requires specialized equipment for synthesis and analysis. Moreover, its toxicity and pharmacokinetics have not been fully characterized, which limits its use in preclinical and clinical studies.

Future Directions

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has several future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Moreover, its toxicity and pharmacokinetics can be further characterized to determine its safety and efficacy in preclinical and clinical studies. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea can also be modified to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, its mechanism of action can be further elucidated to identify new targets for drug development.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Moreover, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-10-11-20(12-16(14)3)23-22(27)24-21-17(4)25-26(18(21)5)13-19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHYXAGNWUVCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dimethylphenyl)urea

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